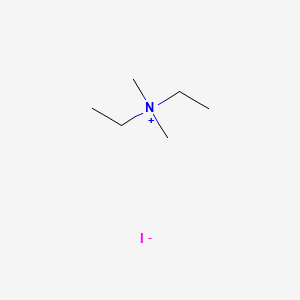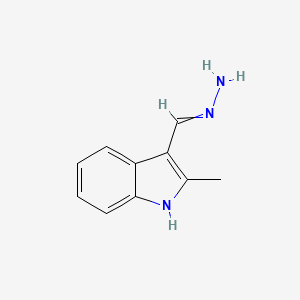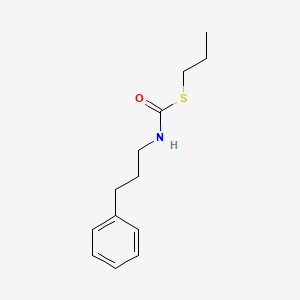![molecular formula C13H12BrN3O4 B14169966 Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate CAS No. 386705-88-0](/img/structure/B14169966.png)
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anti-HIV agents and other therapeutic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups play crucial roles in these interactions, often participating in hydrogen bonding or covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological activity compared to simpler benzoate esters. This combination of functional groups allows for a broader range of applications and interactions in various fields.
Eigenschaften
CAS-Nummer |
386705-88-0 |
|---|---|
Molekularformel |
C13H12BrN3O4 |
Molekulargewicht |
354.16 g/mol |
IUPAC-Name |
methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H12BrN3O4/c1-8-11(14)12(17(19)20)15-16(8)7-9-3-5-10(6-4-9)13(18)21-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
FSOUCXGUESSIQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])Br |
Löslichkeit |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



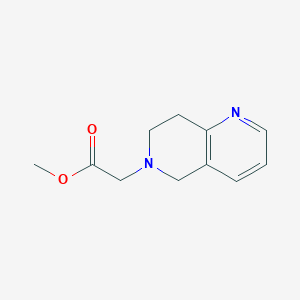
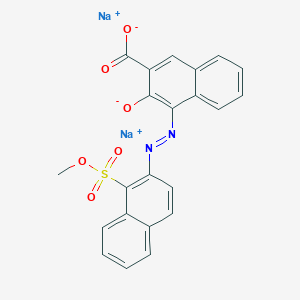

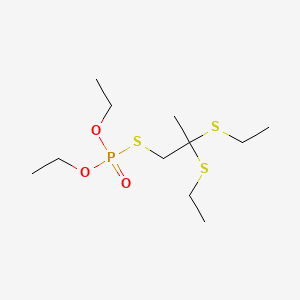
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)

![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
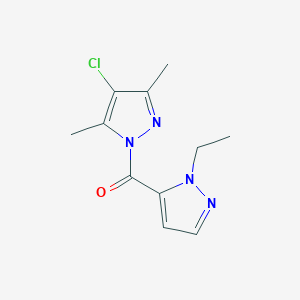

![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
